molecular formula C12F20 B1222847 Perfluoro-1,3-dimethyladamantane CAS No. 36481-20-6

Perfluoro-1,3-dimethyladamantane

Cat. No.: B1222847
CAS No.: 36481-20-6
M. Wt: 524.1 g/mol
InChI Key: LRMQIJUOLGKFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Perfluoro-1,3-dimethyladamantane is a high-value, perfluorinated specialty chemical of significant interest in advanced research and development. As a member of the perfluorocarbon (PFC) family, this compound is characterized by its exceptional chemical and thermal stability, as well as its pronounced hydrophobicity and lipophobicity. These properties make it a prime candidate for developing novel materials and systems. A key application area is its potential use as a contrast agent in Fluorine-19 Magnetic Resonance Imaging (19F-MRI). Due to the absence of a natural background signal from fluorine in the body, compounds like this compound can provide unambiguous and quantitative detection. Researchers are exploring its encapsulation into various nanocarrier systems to overcome solubility challenges and create highly effective, targeted imaging agents for diagnosing and monitoring diseases. Beyond imaging, its high density and chemical inertness suggest utility as a precision solvent in demanding manufacturing processes, a component in electronic fluid coatings, and an inert tracer in environmental and industrial flow studies. This product is intended for research purposes in a controlled laboratory setting. It is strictly for Research Use Only and is not meant for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

36481-20-6

Molecular Formula

C12F20

Molecular Weight

524.1 g/mol

IUPAC Name

1,2,2,3,4,4,6,6,8,8,9,9,10,10-tetradecafluoro-5,7-bis(trifluoromethyl)adamantane

InChI

InChI=1S/C12F20/c13-3-6(17,18)1(11(27,28)29)5(15,16)2(8(3,21)22,12(30,31)32)9(23,24)4(14,7(1,19)20)10(3,25)26

InChI Key

LRMQIJUOLGKFKS-UHFFFAOYSA-N

SMILES

C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)C(F)(F)F)(F)F)C(F)(F)F

Canonical SMILES

C12(C(C3(C(C(C1(F)F)(C(C(C2(F)F)(C3(F)F)F)(F)F)F)(F)F)C(F)(F)F)(F)F)C(F)(F)F

Other CAS No.

36481-20-6

Synonyms

F-1,3-DMA
fluoro-1,3-dimethyloadamantane

Origin of Product

United States

Scientific Research Applications

Ophthalmological Uses

Perfluoro-1,3-dimethyladamantane has been explored as a substitute for the vitreous body in the eye. Its high density and inert nature allow it to effectively replace cloudy or opaque vitreous humor after hemorrhages or inflammatory processes. This compound can also be used to create transparent "windows" in opaque corneal or lens areas, enhancing visual clarity and functionality. Notably, these windows can remain localized and maintain their transparency over time .

Key Properties:

  • Density: Greater than that of water, aiding in retinal reattachment procedures.
  • Inertness: Minimizes adverse reactions when introduced into ocular tissues.
  • Gas Solubility: Capable of dissolving significant amounts of oxygen and carbon dioxide, which is critical for maintaining tissue viability during surgical interventions .

Oxygen Therapeutics

Research indicates that this compound may play a role in oxygen delivery systems. Its ability to carry and release oxygen efficiently could be leveraged in therapeutic contexts where oxygenation is compromised. This application is particularly relevant in critical care settings where traditional oxygen delivery methods may be inadequate .

Polymer Synthesis

This compound serves as a precursor for synthesizing high-performance polymers due to its structural characteristics that impart thermal stability and chemical resistance. These polymers are valuable in creating coatings or components that require durability under harsh conditions .

Fluorinated Surfactants

The compound can also be utilized in the development of fluorinated surfactants, which exhibit unique wetting and spreading properties. These surfactants find applications in various industrial processes, including emulsification and stabilization of formulations in pharmaceuticals and cosmetics .

Case Studies

StudyFocus AreaFindings
Ophthalmology Use as vitreous substituteDemonstrated effective retinal reattachment; maintained vision post-surgery .
Oxygen Delivery Emulsion studiesShowed potential for complete blood replacement in animal models; improved oxygen transport capabilities .
Polymer Development High-performance materialsResulted in polymers with enhanced thermal stability; suitable for extreme environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Perfluoro-1,3-dimethyladamantane is compared with structurally related fluorinated and non-fluorinated adamantane/cycloalkane derivatives (Table 1):

Compound Core Structure Fluorination Key Functional Groups Applications
This compound Adamantane (caged) Fully fluorinated -CF₃, -CF₂- Gas storage, heat transfer
Perfluoro-1,3-dimethylcyclohexane Cyclohexane (chair) Fully fluorinated -CF₃, -CF₂- Plasma polymerization, solvent systems
5-Chloro-1,3-dimethyladamantane Adamantane (caged) Non-fluorinated -Cl, -CH₃ Pharmaceutical intermediate
1,3-Dimethyladamantane Adamantane (caged) Non-fluorinated -CH₃ Pharmaceutical synthesis
Perfluorodecalin Decalin (bicyclic) Fully fluorinated -CF₂- Liquid ventilation, oxygen carriers

Physical and Chemical Properties

  • Thermal Stability : this compound exhibits superior thermal stability compared to its cyclohexane analogue due to adamantane’s rigid cage structure. For example, Perfluoro-1,3-dimethylcyclohexane degrades at lower temperatures (∼200°C) in plasma polymerization processes , whereas adamantane derivatives resist decomposition even under high-energy CAD conditions .
  • Density and Solubility : Fluorination increases density significantly. While 5-Chloro-1,3-dimethyladamantane has a density of 1.09 g/cm³ , perfluorinated analogues like Perfluorodecalin exceed 1.8 g/cm³ due to fluorine’s high atomic mass .
  • Gas Solubility : this compound’s cage structure enhances oxygen solubility, making it comparable to Perfluorodecalin (used in liquid ventilation) but with better thermal performance .

Analytical Behavior

  • Mass Spectrometry: Unlike linear PFCs (e.g., Perfluoro-n-dodecanoic acid), which yield non-diagnostic fragments like CF₃⁺ (m/z 69), this compound produces high-mass ions (e.g., C₁₁F₁₇⁺) under CAD, enabling precise structural identification .
  • Chromatography: Its high electronegativity complicates separation using standard GC columns, whereas non-fluorinated derivatives like 1,3-Dimethyladamantane (CAS 702-79-4) elute more predictably .

Preparation Methods

Skeletal Isomerization with HF·BF₃ Catalysts

Method :
Perhydroacenaphthene (C₁₂H₂₀) undergoes skeletal isomerization in the presence of HF·BF₃ catalysts to yield 1,3-dimethyladamantane. This reaction avoids solvents and enables catalyst recovery.

Key Parameters :

ParameterValue/DescriptionYieldPuritySource
Catalysts0.5–1.5 wt% HF + 0.05–0.5 wt% BF₃77%>99%
Temperature60–110°C (optimal: 80–105°C)
Reaction Time2–10 hours
Catalyst RecoveryLiquid-liquid separation + distillation

Mechanism :
HF·BF₃ generates a superacidic environment, facilitating carbocation rearrangements. The reaction proceeds through intermediates like 1-ethyladamantane before achieving equilibrium with 1,3-dimethyladamantane.

AlCl₃-Catalyzed Isomerization with Controlled Water Addition

Method :
Perhydroacenaphthene reacts with anhydrous AlCl₃ under controlled water dripping (0.01–0.1% of substrate weight per hour) at 80–100°C. This method minimizes solvent use and reduces environmental impact.

Key Parameters :

ParameterValue/DescriptionYieldPuritySource
CatalystAnhydrous AlCl₃ (30 wt% of substrate)73.5%99.8%
Water Drip Rate100–200 mL/hour
Reaction Time10–15 hours
PurificationRectification (10 m tower)

Advantages :

  • Cost-effectiveness : AlCl₃ is cheaper than Pt/Al₂O₃ or BF₃.

  • Environmental Safety : No toxic solvents (e.g., ethylene dichloride) are required.

Fluorination Strategies

ParameterValue/DescriptionYieldPuritySource
Reactor Temperature-30°C to 100°C (segmented zones)28%74.4%
F₂ Flow20–50 mL/min
Carrier GasHe (600 mL/min total flow)

Challenges :

  • Low Volatility : Adamantane’s high melting point leads to physical losses in the reactor.

  • Ring Strain : Risk of fragmentation or ring-opening (minimal in adamantane but untested in dimethyl derivatives).

CoF₃-Catalyzed Vapor-Phase Fluorination

Method :
Hydrocarbon is vaporized and passed over CoF₃ at 250–350°C. This method is effective for fluorinating alkyladamantanes, though incomplete fluorination may occur.

Key Parameters :

ParameterValue/DescriptionYieldPuritySource
Temperature250–350°C70–90%>95%
CatalystCoF₃ (700 g bed)
ByproductsHF, unreacted substrate

Example :
1-Ethyladamantane fluorinated at 250–350°C yields a product with 1–2 H atoms per molecule, requiring further fluorination for full perfluorination.

Liquid-Phase Fluorination with Functional Group Conversion

Method :
Substituted adamantanes (e.g., esters) undergo liquid-phase fluorination followed by hydrolysis to introduce —COF or —OH groups. This method is scalable for functionalized derivatives.

Key Parameters :

ParameterValue/DescriptionYieldPuritySource
Fluorination AgentF₂ gas (20% in N₂)70–85%90–95%
Post-FluorinationNaOH/EtOH hydrolysis
ProductTrihydroxyperfluoroadamantane derivatives

Limitations :

  • Complexity : Requires multi-step synthesis (fluorination + hydrolysis).

  • Selectivity : Risk of over-fluorination or side reactions.

Comparative Analysis of Fluorination Methods

MethodTemperature RangeCatalyst/ReagentYieldPurityScalability
Aerosol Direct -30°C to 100°CF₂ gas28%74.4%High
CoF₃ Vapor-Phase 250–350°CCoF₃70–90%>95%Moderate
Liquid-Phase 25–100°CF₂/N₂ mixture70–85%90–95%Low

Q & A

Q. What analytical methodologies are most effective for structural elucidation of Perfluoro-1,3-dimethyladamantane?

High-energy collisionally activated decomposition (CAD) mass spectrometry is critical for resolving structural details. Electron ionization (EI) alone yields non-diagnostic low-mass fragments (e.g., CF₃⁺, m/z 69), but CAD of molecular ions produces high-mass fragments (e.g., C₅F₇⁺, C₁₁F₁₇⁺) that reveal the adamantane backbone and fluorination pattern. This method overcomes limitations of methane negative ion chemical ionization (NICI), which only detects molecular ions .

Q. How can vapor pressure data for this compound be experimentally determined?

Vapor pressure measurements for adamantane derivatives are typically conducted using static or dynamic methods, such as those described by Steele et al. (1996) for 1,3-dimethyladamantane. A comparative approach using gas chromatography or effusion techniques under controlled temperatures (e.g., 25–150°C) can isolate perfluorinated effects on volatility. Calibration with reference compounds (e.g., acetophenone) ensures accuracy .

Q. What synthetic routes are documented for fluorinated adamantane derivatives?

While direct synthesis protocols for this compound are sparse, analogous methods for brominated or chlorinated derivatives involve radical fluorination using agents like SF₄ or XeF₂ under high-pressure conditions. For example, 1-chloro-3,5-dimethyladamantane is synthesized via HCl elimination from 3,5-dimethyl-1-adamantanol, suggesting a pathway adaptable to perfluorination .

Advanced Research Questions

Q. How can researchers resolve contradictions in mass spectral data for perfluorocarbons (PFCs)?

Discrepancies arise from ionization techniques: EI fragments PFCs non-specifically, while NICI preserves molecular ions but lacks structural detail. To reconcile data, combine CAD (for backbone fragments) with high-resolution MS/MS and isotopic pattern analysis (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br ratio in derivatives like 6-bromo-1,3-dimethyladamantane). Cross-validate with computational modeling of fragmentation pathways .

Q. What experimental designs are optimal for studying fluorocarbon interactions in heterogeneous systems?

Use fluorous biphasic systems (FBS) with this compound as a phase-transfer medium. For example, design hydroformylation experiments with rhodium catalysts in FBS, monitoring phase behavior via UV-Vis or NMR. Control variables include solvent polarity (e.g., toluene vs. perfluorocarbon ratios) and temperature gradients to assess partitioning coefficients .

Q. How can computational methods predict thermodynamic properties of this compound?

Apply group-contribution models (e.g., Joback-Reid) to estimate critical temperatures, pressures, and heat capacities. Refine predictions using density functional theory (DFT) for fluorinated adamantanes, benchmarking against experimental vapor pressure data from Steele et al. (1996). Molecular dynamics simulations can further model solvent interactions and diffusion coefficients .

Q. What strategies mitigate challenges in characterizing fluorocarbon degradation products?

Leverage high-resolution LC-MS/MS with negative ion mode for polar degradation products (e.g., perfluorocarboxylic acids). Use isotopic labeling (e.g., ¹³C5-perfluoropentanoic acid) as internal standards. Environmental fate studies should include accelerated aging under UV light or microbial exposure, followed by GC-MS analysis of volatile fragments .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Structural ElucidationCAD-MS, DFT modeling
Thermodynamic PropertiesStatic vapor pressure cells, GC calibration
Synthetic OptimizationRadical fluorination, halogen elimination pathways
Environmental DegradationLC-MS/MS with isotopic standards, UV aging studies
Phase Behavior StudiesFluorous biphasic systems, NMR/UV-Vis monitoring

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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